

Using 6-Fluoro-3-hydroxy-2-nitrobenzoic acid as a pharmaceutical intermediate

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Compound of Interest

Compound Name:	6-Fluoro-3-hydroxy-2-nitrobenzoic acid
CAS No.:	160911-02-4
Cat. No.:	B573415

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Application Note: Strategic Utilization of **6-Fluoro-3-hydroxy-2-nitrobenzoic Acid** in Pharmaceutical Synthesis

Executive Summary

6-Fluoro-3-hydroxy-2-nitrobenzoic acid (CAS: 1820639-38-0 / Analogues) represents a high-value "privileged scaffold" precursor in modern medicinal chemistry. Its unique substitution pattern—featuring a nitro group adjacent to a phenolic hydroxyl, flanked by a carboxylic acid and a fluorine atom—makes it an ideal starting material for synthesizing benzoxazoles, benzoxazinones, and polyfunctionalized anthranilic acids.

This guide outlines the strategic application of this intermediate, focusing on its conversion into 5-fluoro-benzoxazole-4-carboxylic acid derivatives. These scaffolds are critical bioisosteres in the development of kinase inhibitors, antibacterial fluoroquinolone mimics, and anti-inflammatory agents.

Chemical Profile & Strategic Value

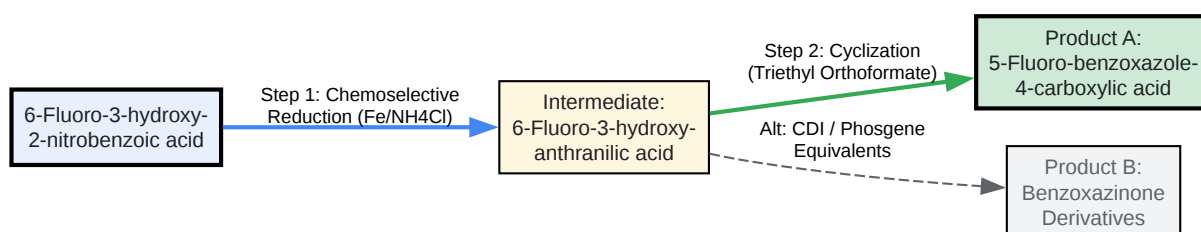
Property	Specification	Strategic Implication
Molecular Formula	C ₇ H ₄ FNO ₅	Dense functionalization (4 functional groups on C6 ring).
Fluorine Position	C6 (Ortho to COOH)	Modulates pKa of the acid; blocks metabolic oxidation at the typically labile para-position relative to the phenol.
Nitro/Hydroxy Vicinity	C2/C3 (Ortho)	Enables rapid cyclization to oxazole rings upon reduction.
H-Bond Potential	High	The C3-OH and C1-COOH provide dual handles for intramolecular H-bonding or ligand-protein interactions.

Expert Insight: The presence of the fluorine atom at position 6 (adjacent to the carboxyl group) induces a significant ortho-fluorine effect. This electronic repulsion can twist the carboxyl group out of planarity, potentially improving the solubility of derived amides and locking the conformation of downstream drug candidates—a critical factor in improving binding affinity for kinase pockets.

Application Workflow: The "Warhead" Assembly

The primary utility of this intermediate lies in its controlled reduction and subsequent cyclization. We recommend a chemoselective reduction pathway to avoid hydrodefluorination (loss of fluorine), which is a common risk when using standard Pd/C hydrogenation.

Pathway Diagram: Synthesis of Benzoxazole Scaffolds



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Figure 1: Synthetic workflow converting the nitro-benzoic precursor into bioactive heterocyclic scaffolds.

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without removing the fluorine atom.

Why this method? Catalytic hydrogenation ($H_2/Pd-C$) often causes defluorination in fluoro-nitro aromatics. The Iron/Ammonium Chloride method is mild, scalable, and preserves the C-F bond.

Materials:

- **6-Fluoro-3-hydroxy-2-nitrobenzoic acid** (1.0 equiv)
- Iron powder (325 mesh, 5.0 equiv)
- Ammonium chloride (NH_4Cl , 5.0 equiv)
- Solvent: Ethanol/Water (3:1 v/v)

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a mechanical stirrer, dissolve the starting material in Ethanol/Water (3:1).
- **Activation:** Add NH_4Cl and heat the mixture to $60^\circ C$.
- **Reduction:** Add Iron powder portion-wise over 20 minutes. Caution: Exothermic reaction.
- **Reflux:** Heat to reflux (approx. $80^\circ C$) for 2–4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM). The yellow nitro spot should disappear, replaced by a fluorescent amino spot.
- **Workup:** Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

- Isolation: Concentrate the filtrate under reduced pressure. Acidify carefully to pH 4–5 with dilute acetic acid to precipitate the 6-fluoro-3-hydroxyanthranilic acid.
- Yield Expectation: 85–92%.

Protocol B: One-Pot Cyclization to Benzoxazole

Objective: Form the benzoxazole ring system.

Materials:

- 6-Fluoro-3-hydroxyanthranilic acid (from Protocol A)
- Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)
- Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

Procedure:

- Suspend the anthranilic acid derivative in TEOF (5 mL per gram of substrate).
- Add catalytic pTSA.
- Heat to reflux (146°C) for 4–6 hours. The reaction drives off ethanol.
- Distillation: Briefly distill off the excess TEOF under reduced pressure.
- Hydrolysis (Optional but recommended): If the carboxylic acid was esterified during the reaction, treat the crude residue with LiOH in THF/Water to reveal the free acid.
- Purification: Recrystallize from Ethanol/Hexane.
- Result: 5-Fluoro-benzoxazole-4-carboxylic acid.

Analytical Quality Control (QC)

To ensure the integrity of this intermediate, the following parameters must be verified:

Test	Acceptance Criteria	Method Note
HPLC Purity	> 98.0% (Area)	C18 Column, Water/ACN gradient with 0.1% TFA.
¹ H NMR	Consistent structure	Look for loss of Nitro shielding effect; appearance of NH ₂ broad singlet (if intermediate) or C2-H singlet (if benzoxazole).
¹⁹ F NMR	Single peak	Critical to confirm no defluorination occurred. Shift typically -110 to -130 ppm.
Appearance	Yellow to Orange solid	Nitro-phenols are chromophores; amines may darken on oxidation.

Safety & Handling

- **Energetic Potential:** Nitro-benzoic acids, particularly those with adjacent hydroxyl groups, can possess energetic properties similar to picric acid (though significantly less unstable). Do not heat dry solids to decomposition.
- **Skin Sensitivity:** Fluorinated aromatics can be potent skin sensitizers. Double-gloving (Nitrile) is required.
- **Storage:** Store at 2–8°C under an inert atmosphere (Argon) to prevent oxidative degradation of the phenol moiety.

References

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